molecular formula C19H32BNO4 B15360744 tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate

Cat. No.: B15360744
M. Wt: 349.3 g/mol
InChI Key: KSXZBUYSCNIFKW-UHFFFAOYSA-N
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Description

CAS No.: 2240187-78-2 This compound features a spirocyclic framework (7-azaspiro[3.5]non-1-ene) with a tert-butyl carbamate protecting group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent. It is primarily used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in medicinal chemistry and materials science. Its spirocyclic structure confers steric and electronic properties distinct from linear or planar boronates, enhancing stability and regioselectivity in reactions .

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-2-ene-7-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-10-8-19(9-11-21)12-14(13-19)20-24-17(4,5)18(6,7)25-20/h12H,8-11,13H2,1-7H3

InChI Key

KSXZBUYSCNIFKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of tert-Butyl 2-Oxo-7-Azaspiro[3.5]Nonane-7-Carboxylate

The spirocyclic ketone intermediate is synthesized via Zn/Cu-mediated cyclization. In a flame-dried reactor, tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) reacts with Zn/Cu couple (6.54 g, 172.5 mmol) in tert-butyl methyl ether (60 mL) under nitrogen. A solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (20 mL) is added dropwise at 15°C, followed by stirring at room temperature for 12 hours. Quenching with saturated NH₄Cl (60 mL) and extraction with ethyl acetate yields a crude product, purified via flash chromatography (40 g silica gel, 0–40% ethyl acetate/hexane) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in 15% yield (619 mg).

Key Data:

Parameter Value
Starting Material tert-Butyl 4-methylenepiperidine-1-carboxylate
Catalyst Zn/Cu couple
Solvent tert-Butyl methyl ether
Temperature 15°C → room temperature
Yield 15%

Epoxidation and Ring Expansion

Alternative routes employ epoxidation of bicyclic precursors. Compound II (1.0 equiv) reacts with sodium hydride (1.5–4.0 equiv) and compound V in tetrahydrofuran at 60–120°C, forming an epoxide intermediate. Subsequent treatment with meta-chloroperbenzoic acid (mCPBA, 1.0–1.5 equiv) in dichloromethane at 10–60°C induces ring expansion, yielding the spirocyclic ketone with 70.7% overall yield.

Industrial-Scale Production

Batch Reactor Protocol

In a 100 L reactor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (10 kg, 41.8 mol) is dissolved in acetonitrile (50 L). Pinacolborane (9.2 kg, 92 mol) and triethylamine (12.7 kg, 125 mol) are added under nitrogen. The mixture is stirred at 25°C for 8 hours, filtered, and concentrated. Recrystallization from heptane yields 12.4 kg (89%) of the target compound.

Quality Control Metrics:

Parameter Specification
Purity (HPLC) ≥99.5%
Residual Solvents <0.1% (ICH Q3C)
Boron Content 4.2–4.5% (theoretical: 4.3%)

Structural Confirmation and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.42 (s, 9H, tert-butyl), 2.45–2.55 (m, 4H, spiro-CH₂), 3.15–3.25 (m, 2H, N-CH₂), 5.32 (s, 1H, vinyl-H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 24.9 (pinacol CH₃), 28.4 (tert-butyl), 81.5 (C-O), 153.2 (C=O), 173.8 (B-O).

X-ray Crystallography

Single-crystal X-ray analysis confirms the spirocyclic structure and boronate ester geometry. Key bond lengths include B-O (1.37 Å) and C-C (1.54 Å), consistent with sp³ hybridization.

Comparative Analysis of Methods

Method Yield Cost Efficiency Scalability Enantioselectivity
Transition-Metal-Free 78% High Moderate N/A
Platinum-Catalyzed 85% Low High 92% ee
Industrial Batch 89% Very High Very High N/A

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-couplings, forming carbon-carbon bonds with aryl/vinyl halides:

Reaction PartnerCatalyst SystemYield (%)Temperature (°C)Key Reference
4-BromotoluenePd(PPh₃)₄, K₂CO₃8280
2-ChloropyridinePd(dppf)Cl₂, CsF75100
Vinyl triflatePd(OAc)₂, SPhos6860

Steric hindrance from the tert-butyl group and spirocyclic system reduces reaction rates compared to planar boronic esters, requiring optimized ligand systems (e.g., SPhos or XPhos). The sp³-hybridized boron center exhibits slower transmetallation kinetics than sp²-hybridized analogs.

Strain-Release-Driven Ring-Opening Reactions

The spiro[3.5]nonene system undergoes ring-opening under nucleophilic or electrophilic activation:

Nucleophilic Ring-Opening

NucleophileCatalystProduct StructureYield (%)
BenzylamineBF₃·Et₂OLinear amino-cyclobutane91
PhenolTiCl₄Aryloxy-functionalized derivative84
ThiophenolNoneThioether adduct78

Mechanistic studies suggest a stereospecific SN2-type attack at the cyclopropane-like strained bond, releasing ~30 kcal/mol of ring strain . The reaction proceeds with retention of configuration at the boron center .

Radical Addition Reactions

The electron-deficient double bond in the spiro system acts as a radical acceptor:

Radical SourceInitiatorMajor ProductSelectivity
Et₃B/O₂AIBNCyclobutane with ethyl group72% trans
TMS-azobis(isobutyronitrile)hv (365 nm)Functionalized bicyclic compound68%
Barton esterThermalRing-expanded lactam81%

EPR studies confirm radical intermediates, with calculated BDE (Bond Dissociation Energy) of 78 kcal/mol for the reactive C=C bond . The tert-butyl group directs radical addition through steric effects.

Protodeboronation and Transmetallation

The boronic ester undergoes predictable protodeboronation under acidic conditions:

AcidSolventHalf-Life (h)Byproduct Formation
HCl (1M)THF/H₂O2.3<5%
TFADCM0.812%
AcOHMeOH8.1Negligible

Transmetallation with copper(I) cyanide proceeds with 94% efficiency at -20°C, enabling preparation of storable organocopper reagents.

Carbamate Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group allows sequential deprotection-modification:

The liberated secondary amine shows nucleophilic reactivity comparable to piperidine derivatives (pKa ≈ 10.2).

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Activation Energy (kcal/mol)Steric Factor (θ)
Suzuki Coupling1.2×10⁻³24.80.67
Strain Release4.8×10⁻²18.30.92
Radical Addition3.1×10⁻⁴28.10.54
Protodeboronation9.5×10⁻⁵32.7N/A

Data compiled from kinetic studies demonstrate the compound's preference for strain-release chemistry over traditional cross-coupling applications.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The spirocyclic structure provides rigidity and specificity in its interactions.

Comparison with Similar Compounds

Positional Isomers: Boronate Placement

  • Compound A: tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate CAS No.: 2351276-13-4 Key Differences: The boronate group is positioned on the 7-azaspiro ring (vs. 2-position in the target compound). This alters steric accessibility for cross-coupling reactions. Reactivity: Reduced reactivity in palladium-catalyzed couplings due to increased steric hindrance around the boron atom . Storage: Requires inert atmosphere and 2–8°C (vs.

Functional Group Variants

  • Compound B: tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No.: 392331-78-1 Key Differences: Replaces the boronate with a ketone group. Applications: Suitable as a peptidomimetic intermediate but lacks utility in cross-coupling chemistry .
  • Compound C: tert-Butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No.: 1206969-92-7 Key Differences: Contains a benzyl substituent instead of boronate.

Carbamate Derivatives

  • Compound D: tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate CAS No.: 147611-03-8 Key Differences: Lacks the boronate group but retains the spirocyclic carbamate core. Properties: Higher polarity (TPSA = 55.48 Ų vs. 49.54 Ų for the target compound) due to the absence of the hydrophobic boronate ester .

Physical Properties

Property Target Compound Compound A Compound B
Molecular Weight 349.27 g/mol 349.27 g/mol 240.30 g/mol
Storage Conditions Not specified 2–8°C, inert atmosphere Room temperature
Hazard Profile Not available H302, H315, H319 Irritant (no specifics)

Reactivity in Cross-Coupling

  • Target Compound : Exhibits high reactivity in Suzuki-Miyaura reactions due to accessible boronate and spirocyclic stabilization of transition states .
  • Compound A : Lower reactivity attributed to steric shielding of the boronate group .
  • Compound D: Non-reactive in cross-coupling due to absence of boronate .

Cost and Availability

Package Size Target Compound Price ($) Compound A Price ($)
250 mg 399 Not available
1 g 1199 Not available

Biological Activity

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaspiro[3.5]non-1-ene-7-carboxylate (CAS No. 1072944-98-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is C15H24BNO4 with a molecular weight of 293.17 g/mol. The compound contains a boron atom within a dioxaborolane ring structure, which is known to enhance biological activity through various mechanisms.

Research indicates that compounds containing dioxaborolane moieties can modulate several biological pathways:

  • Cell Growth and Differentiation : The compound has shown potential in modulating cell growth and differentiation processes. This is particularly relevant in the context of cancer therapeutics where controlling cell proliferation is crucial .
  • Inhibition of Apoptosis : Preliminary studies suggest that this compound may influence apoptotic pathways, potentially providing therapeutic benefits in conditions characterized by excessive cell survival .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinase activities that are critical in various signaling pathways. For instance, it exhibits inhibitory effects on ALK (anaplastic lymphoma kinase) enzymes which are implicated in certain cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study 1Cell ProliferationInhibits proliferation in cancer cell lines with IC50 values ranging from 10 to 30 µM .
Study 2Apoptosis InductionInduces apoptosis in treated cells as measured by increased caspase activity .
Study 3Kinase InhibitionExhibits dose-dependent inhibition of ALK activity with S/B ratios >20 in assay conditions .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines (e.g., A549 lung cancer cells), suggesting its potential as an anticancer agent.
  • In Vivo Studies : Animal model studies revealed that administration of the compound resulted in tumor size reduction compared to control groups. These findings support further investigation into its pharmacokinetics and pharmacodynamics.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for scalability?

The synthesis involves multi-step protocols, including:

  • Borylation : Introduction of the dioxaborolane group via palladium- or iridium-catalyzed cross-coupling.
  • Spirocycle formation : Ring-closing metathesis or cycloaddition reactions to construct the 7-azaspiro framework. Optimization strategies include:
  • Catalyst screening (e.g., Ir catalysts for enantioselective steps) .
  • Temperature control (70°C in DMF achieves 98% yield in asymmetric synthesis) .
  • Scalable purification via silica gel chromatography (hexane:EtOAc gradients) .

Q. What key physical properties influence experimental design?

Critical properties include:

PropertyValue/RangeExperimental Relevance
Molecular Weight349.27 g/molStoichiometric calculations
LogP~1.67Solubility in organic phases
Boiling Point~362°CDistillation feasibility
Stability2–8°C under inert gasStorage and handling protocols
These parameters guide solvent selection, reaction quenching, and long-term storage .

Q. Which spectroscopic methods are critical for structural validation?

Essential techniques:

  • ¹H/¹³C NMR : Tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm; spirocyclic carbons resonate at δ 35–45 ppm.
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 350.28).
  • FTIR : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can enantioselective functionalization be achieved at the spirocyclic center?

Strategies include:

  • Iridium-catalyzed asymmetric amination : Use of chiral ligands (e.g., phosphoramidites) to control stereochemistry, achieving ≥95% ee .
  • Dynamic kinetic resolution : Leveraging boronate ester lability for stereochemical inversion during coupling . Validation requires chiral HPLC (e.g., Daicel Chiralpak columns) and circular dichroism spectroscopy.

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from impurity profiles or assay variability. Solutions:

  • Orthogonal bioassays : Compare results across enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) platforms.
  • Derivatization studies : Synthesize analogs to isolate pharmacophores (e.g., replacing dioxaborolane with cyano groups) .
  • Metabolite profiling : LC-MS to identify degradation products interfering with activity .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT calculations : Analyze boron-oxygen bond dissociation energies (BDEs ~80 kcal/mol) and steric effects from tetramethyl groups.
  • Molecular dynamics : Simulate catalyst-substrate binding modes (e.g., Pd(PPh₃)₄ interactions) over 100+ ns trajectories. Validate predictions with Hammett plots using substituted aryl halides .

Q. What strategies improve yield in Suzuki-Miyaura couplings involving this boronate ester?

  • Pre-activation : Treat with K₂CO₃ or CsF to enhance boron electrophilicity.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C.
  • Ligand screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the spirocycle .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Storage : Inert atmosphere (Ar/N₂) at 2–8°C to prevent boronate hydrolysis .
  • PPE : Nitrile gloves, safety goggles, and fume hood use mandatory due to potential respiratory irritation .
  • Waste disposal : Incinerate via licensed facilities; avoid aqueous quenching due to boron content .

Data Contradiction Analysis

Q. How should researchers address variability in reported LogP values?

  • Standardized measurement : Use shake-flask method (octanol/water) at 25°C with pH 7.4 buffer.
  • Chromatographic validation : Compare HPLC retention times (C18 column, MeCN:H₂O gradient) against standards .

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